1,1,2,3,3,4,4-Heptafluorobut-1-ene

Description

BenchChem offers high-quality 1,1,2,3,3,4,4-Heptafluorobut-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,3,3,4,4-Heptafluorobut-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

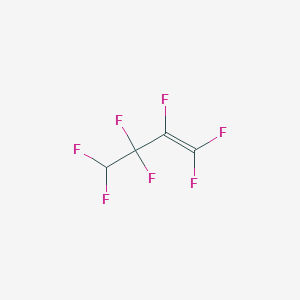

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3,4,4-heptafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7/c5-1(2(6)7)4(10,11)3(8)9/h3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPBXTZOBYEVIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=C(F)F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379253 | |

| Record name | 4H-Perfluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680-54-6 | |

| Record name | 4H-Perfluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,2,3,3,4,4-Heptafluorobut-1-ene (CAS No. 680-54-6)

This guide provides a comprehensive technical overview of 1,1,2,3,3,4,4-heptafluorobut-1-ene, a fluorinated alkene of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its potential as a building block in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile reagent.

Core Molecular Profile

1,1,2,3,3,4,4-Heptafluorobut-1-ene, with the CAS Registry Number 680-54-6 , is a low-boiling point liquid whose structure and physicochemical properties are dominated by the presence of seven fluorine atoms. This high degree of fluorination imparts unique characteristics that are highly sought after in the design of advanced molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of 1,1,2,3,3,4,4-heptafluorobut-1-ene is presented in Table 1. Its low boiling point necessitates careful handling in a laboratory setting, typically as a condensed gas or in a well-sealed system.

| Property | Value | Source(s) |

| CAS Number | 680-54-6 | [1] |

| Molecular Formula | C₄HF₇ | [2] |

| Molecular Weight | 182.04 g/mol | [2] |

| Boiling Point | 20-21 °C | [1] |

| Density | ~1.440 g/cm³ (Predicted) | [1] |

Synthesis and Mechanistic Considerations

While specific, detailed synthetic procedures for 1,1,2,3,3,4,4-heptafluorobut-1-ene are not extensively documented in readily available literature, a plausible and chemically sound synthetic strategy can be devised based on established reactions of analogous fluorinated compounds. A common approach to synthesizing highly fluorinated alkenes involves the dehydrohalogenation of a saturated, halogenated precursor.

A proposed synthetic pathway is illustrated below. This two-step process begins with the selective halogenation of a suitable hexafluorobutene isomer, followed by a base-mediated elimination.

Caption: Proposed Synthetic Pathway for 1,1,2,3,3,4,4-Heptafluorobut-1-ene.

The rationale for this approach is grounded in the well-documented reactivity of fluorinated olefins. The initial halogenation, often initiated by UV light, proceeds via a radical mechanism to add a halogen (e.g., bromine) across the double bond. The subsequent elimination of a hydrogen halide (HX) is a classic method for re-introducing the double bond, with the regioselectivity being influenced by the steric and electronic environment of the molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be relatively simple, showing a single resonance for the lone hydrogen atom. This signal would likely be a complex multiplet due to coupling with adjacent fluorine atoms. The chemical shift would be in the downfield region, characteristic of a proton attached to a highly fluorinated carbon chain.

-

¹⁹F NMR: This is the most informative NMR technique for this compound. Due to the various chemical environments of the seven fluorine atoms, multiple distinct signals are expected. The chemical shifts and, crucially, the fluorine-fluorine coupling constants would provide definitive structural information.[3] For instance, the CF₂ groups would exhibit characteristic chemical shifts and coupling patterns, distinguishing them from the single fluorine on the double bond.

-

¹³C NMR: The spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts would be significantly influenced by the attached fluorine atoms, with carbons in C-F bonds appearing at characteristic downfield shifts.[4]

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong absorption bands characteristic of C-F bonds, typically found in the 1000-1400 cm⁻¹ region. A key feature would be the C=C stretching vibration, which for a highly fluorinated alkene would appear in the 1650-1750 cm⁻¹ range. The C-H stretch of the terminal hydrogen would be observed around 3000-3100 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern would be characterized by the loss of fluorine atoms and small fluorocarbon fragments, which is typical for highly fluorinated compounds.

Reactivity and Applications in Drug Development

The synthetic utility of 1,1,2,3,3,4,4-heptafluorobut-1-ene lies in its dual functionality: the reactive double bond and the highly fluorinated alkyl chain. This makes it a valuable building block for introducing fluorinated moieties into larger molecules.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological properties. Fluorination can lead to:

-

Increased Metabolic Stability: The strength of the C-F bond can prevent metabolic degradation by cytochrome P450 enzymes at otherwise susceptible positions.

-

Enhanced Lipophilicity: The presence of fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the drug's solubility and binding affinity to its target.

-

Conformational Control: Strategic placement of fluorine can influence the molecule's preferred conformation, potentially leading to a better fit with its biological target.

Synthetic Applications and Experimental Protocol

1,1,2,3,3,4,4-heptafluorobut-1-ene can be utilized in a variety of chemical transformations. The electron-deficient nature of the double bond makes it susceptible to nucleophilic attack. Furthermore, it can participate in cycloaddition reactions and be a precursor for the synthesis of more complex fluorinated building blocks.

Below is a representative, self-validating experimental protocol for the nucleophilic addition of a thiol to 1,1,2,3,3,4,4-heptafluorobut-1-ene, a common reaction for introducing sulfur-containing functionalities.

Protocol: Synthesis of a Heptafluorobutyl Thioether

Objective: To synthesize a novel thioether by the nucleophilic addition of a thiol to 1,1,2,3,3,4,4-heptafluorobut-1-ene.

Materials:

-

1,1,2,3,3,4,4-Heptafluorobut-1-ene (1.0 eq)

-

Thiophenol (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add thiophenol and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine dropwise to the solution.

-

In a separate, sealed vessel, condense a known amount of 1,1,2,3,3,4,4-heptafluorobut-1-ene.

-

Slowly add the condensed heptafluorobutene to the reaction mixture via a cannula or syringe.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired heptafluorobutyl thioether.

Self-Validation: The identity and purity of the product should be confirmed by NMR (¹H, ¹⁹F, ¹³C) and mass spectrometry. The disappearance of the starting materials in the crude reaction mixture by TLC or GC-MS serves as an in-process validation of the reaction's completion.

Caption: Experimental Workflow for Thioether Synthesis.

Safety and Handling

1,1,2,3,3,4,4-Heptafluorobut-1-ene is classified as an irritant.[1] Proper handling procedures are essential to ensure laboratory safety.

Hazard Identification

-

GHS Pictogram: GHS07 (Warning)[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

Recommended Handling Procedures

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for disposal.

Caption: Safe Handling Workflow for 1,1,2,3,3,4,4-Heptafluorobut-1-ene.

Conclusion

1,1,2,3,3,4,4-Heptafluorobut-1-ene is a valuable and versatile fluorinated building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties and reactivity offer chemists a powerful tool for the introduction of heptafluorobutyl moieties, enabling the fine-tuning of molecular properties to achieve desired biological or material characteristics. While its handling requires care due to its volatility and irritant nature, adherence to standard safety protocols allows for its effective and safe utilization in a research setting. Further exploration of the reactivity of this compound is likely to uncover new and innovative applications in the development of next-generation pharmaceuticals and advanced materials.

References

-

Beilstein Journal of Organic Chemistry. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]

-

Alachem Co., Ltd. 1,1,2,3,3,4,4-Heptafluorobut-1-ene. [Link]

-

PubChem. 1,1,2,3,3,4,4,4-Octafluorobut-1-ene. [Link]

-

PubChem. 1-Heptene, 1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluoro-. [Link]

-

U.S. Environmental Protection Agency. 1-Butene, 1,1,2,3,3,4,4,4-octafluoro-. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Link]

-

ACS Publications. (2017). Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. [Link]

-

MDPI. (2020). Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms. [Link]

-

Royal Society of Chemistry. (2021). Fluorination and fluoroalkylation of alkenes/alkynes to construct fluoro-containing heterocycles. [Link]

-

Organic Chemistry Portal. (2017). Reactions of Alkenes: The Li Synthesis of Aflavazole. [Link]

-

NIST Chemistry WebBook. 1-Butene, 1,1,2,3,3,4,4,4-octafluoro-. [Link]

-

ResearchGate. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]

-

ACS Publications. (2021). 9-Borafluorenes: Synthesis, Properties, and Reactivity. [Link]

-

Future Science. (2017). Current and emerging applications of fluorine in medicinal chemistry. [Link]

-

ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of but-1-ene. [Link]

-

University of Ottawa. 19F NMR. [Link]

-

Technology Networks. (2017). Chemists Unlock the Potential of Fluoroalkenes. [Link]

-

ResearchGate. (2021). 9-Borafluorenes: Synthesis, Properties, and Reactivity | Request PDF. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

National Institutes of Health. (2013). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

SciSpace. (2000). A 13C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. [Link]

-

Doc Brown's Chemistry. mass spectrum of but-1-ene. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

PubChem. 1,1,3,3,4,4,4-Heptafluoro-1-butene. [Link]

-

Thieme. (2008). 4. 13C NMR Spectroscopy. [Link]

-

NIST Chemistry WebBook. 1-Butene, 1,1,2,3,3,4,4,4-octafluoro-. [Link]

Sources

- 1. 1,1,2,3,3,4,4-HEPTAFLUORO-1-BUTENE | 680-54-6 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

"synthesis of 1,1,2,3,3,4,4-Heptafluorobut-1-ene"

An In-depth Technical Guide to the Synthesis of 1,1,2,3,3,4,4-Heptafluorobut-1-ene

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 1,1,2,3,3,4,4-heptafluorobut-1-ene (CF₂=CFCF₂CF₂H), a fluorinated olefin of significant interest due to its low global warming potential (GWP). This document is intended for researchers, chemists, and professionals in the fields of materials science and chemical development. We will explore the primary synthetic routes, including dehydrofluorination of saturated precursors and isomerization of related fluoroalkenes. The guide offers detailed experimental protocols, mechanistic insights, purification strategies, and critical safety considerations grounded in established chemical principles and authoritative literature.

Introduction and Significance

1,1,2,3,3,4,4-Heptafluorobut-1-ene, also known as HFO-1347mcf, is an unsaturated hydrofluorocarbon. Its chemical structure, featuring a terminal double bond, makes it significantly more reactive in the atmosphere compared to its saturated hydrofluorocarbon (HFC) counterparts. This increased reactivity leads to a much shorter atmospheric lifetime and, consequently, a very low GWP, positioning it as a potential next-generation refrigerant, foam blowing agent, and specialty solvent.[1]

The synthesis of specific fluoroalkene isomers like 1,1,2,3,3,4,4-heptafluorobut-1-ene presents unique challenges. The primary difficulties lie in controlling the regioselectivity of elimination reactions and preventing the formation of undesired isomers, which often have close boiling points, complicating purification. This guide elucidates field-proven strategies to overcome these challenges.

Core Synthetic Strategies

The synthesis of 1,1,2,3,3,4,4-heptafluorobut-1-ene is predominantly achieved through two major pathways: the dehydrofluorination of an octafluorobutane precursor and the catalytic isomerization of other perfluorobutene isomers.

Dehydrofluorination of 1,1,2,3,3,4,4,4-Octafluorobutane

The most direct and widely employed method for synthesizing 1,1,2,3,3,4,4-heptafluorobut-1-ene is the base-induced dehydrofluorination of a saturated precursor, such as 1,1,1,2,2,3,4,4-octafluorobutane (HFC-338pcc) or 1,1,2,2,3,3,4,4-octafluorobutane. This reaction involves the elimination of a hydrogen fluoride (HF) molecule.

Mechanism and Rationale: The reaction proceeds via an E2 (elimination, bimolecular) mechanism. A strong base abstracts a proton from the carbon atom beta to a fluorine atom, while concurrently, the fluoride ion is eliminated from the alpha carbon, forming a double bond.

The choice of base is critical. Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are effective and cost-efficient.[2] The reaction is typically carried out in a solvent that can facilitate the reaction while being resistant to the harsh conditions. Phase-transfer catalysts (e.g., quaternary ammonium salts) are often employed in aqueous-organic systems to enhance the reaction rate by transporting the hydroxide ion into the organic phase where the fluorinated substrate resides.

Caption: E2 mechanism for base-induced dehydrofluorination.

Catalytic Isomerization of Perfluorobutene Isomers

Commercially available streams of perfluorobutenes may contain a mixture of isomers, such as perfluoro-2-butene. The conversion of these internal olefins to the terminal 1,1,2,3,3,4,4-heptafluorobut-1-ene is a thermodynamically challenging but feasible process using specific catalysts.

Methodology and Rationale: This isomerization can be catalyzed by strong Lewis acids, such as antimony pentafluoride (SbF₅), or by fluoride salts like cesium fluoride (CsF) in polar aprotic solvents.[3] Lewis acid catalysis typically requires higher temperatures and proceeds by generating a carbocationic intermediate that can rearrange before eliminating the catalyst.[3] Fluoride salt catalysis operates under milder conditions, where the fluoride ion reversibly adds to the double bond, forming a carbanion that can then eliminate fluoride to yield a different isomer.[3]

The primary challenge is controlling the equilibrium to favor the desired terminal alkene, which is often less stable than the internal isomers. This can sometimes be achieved by continuously removing the desired product from the reaction mixture via distillation.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of 1,1,2,3,3,4,4-heptafluorobut-1-ene via dehydrofluorination, as it is a common and reliable method.

Protocol 1: Dehydrofluorination using Aqueous KOH

Objective: To synthesize 1,1,2,3,3,4,4-heptafluorobut-1-ene from 1,1,1,2,2,3,4,4-octafluorobutane.

Materials:

-

1,1,1,2,2,3,4,4-Octafluorobutane (HFC-338pcc)

-

Potassium Hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

-

Deionized Water

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a cold trap (-78°C, dry ice/acetone)

-

Dropping funnel

-

Heating mantle with temperature controller

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is dry. The outlet of the condenser should be connected to a cold trap to capture any volatile product.

-

Reagent Preparation: Prepare a 50% (w/w) aqueous solution of KOH. Handle with extreme care as it is highly corrosive.

-

Charging the Reactor: Charge the flask with the aqueous KOH solution and the phase-transfer catalyst (e.g., 1-5 mol% relative to the substrate). Begin stirring and cool the mixture in an ice bath.

-

Substrate Addition: Slowly add the 1,1,1,2,2,3,4,4-octafluorobutane via the dropping funnel to the cooled, stirring base solution. The addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-70°C. Monitor the reaction progress by taking aliquots from the organic layer and analyzing them by Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the entire contents to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water, dilute HCl (to neutralize any remaining base), and finally with a saturated sodium bicarbonate solution.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and purify the crude product by fractional distillation to isolate the 1,1,2,3,3,4,4-heptafluorobut-1-ene.

Caption: General workflow for synthesis and purification.

Purification and Characterization

Purification of fluoroalkenes can be challenging due to the potential for azeotrope formation with impurities or other isomers.[4]

| Purification Method | Description | Advantages | Disadvantages |

| Fractional Distillation | Separation based on differences in boiling points. | Effective for separating components with significantly different volatilities. Scalable for large quantities. | Can be ineffective for close-boiling isomers or azeotropes.[4] |

| Preparative Gas Chromatography (GC) | Separation in the gas phase through a chromatographic column. | Very high resolution, capable of separating close-boiling isomers. | Not easily scalable for large quantities; expensive. |

| Adsorption on Zeolites | Passing the crude product through a bed of molecular sieves (zeolites). | Can selectively remove polar impurities like water and HF. Certain zeolites can also trap specific isomers.[5] | The zeolite can sometimes catalyze isomerization, reducing the purity of the desired product.[5] |

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic signal for the terminal proton, while ¹⁹F NMR will provide a complex splitting pattern confirming the fluorine environments.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC will determine the purity and identify any volatile impurities, while MS will confirm the molecular weight of the product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The C=C double bond and C-F bonds will show characteristic absorption bands.

Safety and Handling

Working with fluorinated compounds and strong bases requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles, a face shield, and a laboratory coat.[6][7]

-

Ventilation: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of volatile fluorocarbons or corrosive vapors.[6]

-

Reagent Handling:

-

Strong Bases (KOH, NaOH): Are highly corrosive and can cause severe skin and eye burns. Prepare solutions in an ice bath to control the exothermic dissolution.

-

Fluorinated Compounds: While generally of low toxicity, their vapors can displace oxygen in enclosed spaces. Byproducts like HF are extremely corrosive and toxic.

-

-

Emergency Procedures:

-

An eyewash station and safety shower must be immediately accessible.[8]

-

In case of skin contact with bases or fluorinated compounds, flush the affected area with copious amounts of water for at least 15 minutes.[9]

-

Have calcium gluconate gel available for potential exposure to HF, which can be generated as a byproduct.[9]

-

-

Waste Disposal: Dispose of all chemical waste according to local and institutional regulations. Fluorinated waste should not be mixed with other organic waste streams unless permitted.[6]

Conclusion

The synthesis of 1,1,2,3,3,4,4-heptafluorobut-1-ene is a critical process for accessing next-generation materials with favorable environmental properties. Dehydrofluorination of readily available octafluorobutane precursors stands out as a robust and scalable method. Success in this synthesis hinges on careful control of reaction conditions to maximize the yield of the desired terminal alkene and meticulous purification to remove isomeric impurities. The protocols and safety guidelines presented in this document provide a solid foundation for researchers and scientists working to produce this valuable fluorochemical.

References

-

LookChem. 1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-. Available at: [Link]

-

European Patent Office. EP 3331846 B1 - CATALYTIC ISOMERIZATION OF Z-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE. (2020). Available at: [Link]

-

MDPI. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024). Available at: [Link]

-

MDPI. Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms. (2021). Available at: [Link]

-

Hairi. Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (2025). Available at: [Link]

-

ACS Publications. The Thermal trans-cis Isomerization of Octafluorobutene-2. (1962). Available at: [Link]

-

PubChem. 1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-. Available at: [Link]

-

ResearchGate. Synthesis of fluorinated telomers. Part 6. Telomerisation of chlorotrifluoroethylene with methanol. (2002). Available at: [Link]

-

Dr.Oracle. What are the necessary precautions when handling perfluorodecalin?. (2025). Available at: [Link]

-

NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of fluorinated telomersPart 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. (2016). Available at: [Link]

-

Royal Society of Chemistry. Synthesis of fluorinated telomers. Part 6. Telomerisation of chlorotrifluoroethylene with methanol. (2002). Available at: [Link]

-

Purdue University. Fluorine Safety. Available at: [Link]

-

ResearchGate. Tetrafluoroethylene telomerization using dibromohaloethanes as telogens. (2003). Available at: [Link]

-

ResearchGate. (PDF) Tetrafluoroethylene telomers: Radiation-initiated chemical synthesis, properties, and application prospects. (2020). Available at: [Link]

-

European Patent Office. EP 3904320 A1 - METHOD FOR PURIFYING HEXAFLUOROBUTADIENE. (2021). Available at: [Link]

-

ResearchGate. (PDF) ( E , Z )-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024). Available at: [Link]

-

LSU Scholarly Repository. Catalysts for the Positional Isomerization of Internal, Long-Chain Olefins. (2018). Available at: [Link]

-

R Discovery. Isomerization of n-butenes to isobutene catalyzed by fluorinated alumina: Reaction kinetics. (1993). Available at: [Link]

-

PubChem. 1,1,2,3,3,4,4,4-Octafluorobut-1-ene. Available at: [Link]

-

Wiley Online Library. In Situ Generated DBU⋅HF Acts as a Fluorinating Agent in a Hexafluoroisobutylation Tandem Reaction. (2022). Available at: [Link]

-

ResearchGate. Dehydrofluorination of Hydrofluorocarbons by Titanium Alkylidynes via Sequential C−H/C−F Bond Activation Reactions. A Synthetic, Structural, and Mechanistic Study of 1,2-CH Bond Addition and β-Fluoride Elimination. (2016). Available at: [Link]

-

EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. (2023). Available at: [Link]

-

Chemsrc. 1,1,2,3,3,4,4-Heptafluorobut-1-ene | CAS#:680-54-6. (2025). Available at: [Link]

-

ResearchGate. A structural, mechanistic, and kinetic study of the dehydrofluorination of 1,1,1,3,3-pentafluoropropane in the absence of catalyst. (2020). Available at: [Link]

-

ResearchGate. Catalytic dehydrofluorination of 1,1,1,3,3-pentafluoropropane to 1,3,3,3-tetrafluoropropene over fluorinated NiO/Cr 2 O 3 catalysts. (2018). Available at: [Link]

Sources

- 1. Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. data.epo.org [data.epo.org]

- 6. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 7. droracle.ai [droracle.ai]

- 8. nj.gov [nj.gov]

- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

An In-depth Technical Guide to the Physical Properties of 1,1,2,3,3,4,4-Heptafluorobut-1-ene

Abstract

This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of 1,1,2,3,3,4,4-heptafluorobut-1-ene (HFO-1347mcf), a fluorinated olefin of interest in materials science and synthetic chemistry. This document consolidates available data on its molecular structure, thermodynamic properties, spectroscopic signature, and safety considerations. Methodologies for property determination are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's characteristics. All data is supported by citations to relevant scientific and technical sources.

Introduction and Molecular Structure

1,1,2,3,3,4,4-Heptafluorobut-1-ene, with the chemical formula C₄HF₇, is a hydrofluoroolefin (HFO) featuring a terminal double bond. Its structure, CF₂=CFCF₂CF₂H, gives rise to specific physical and chemical properties driven by the high degree of fluorination and the presence of both sp² and sp³ hybridized carbon atoms. The strategic placement of a single hydrogen atom on the terminal carbon renders it a subject of interest for further chemical modification and for understanding the atmospheric chemistry of unsaturated hydrofluorocarbons.[1]

The primary identifier for this specific isomer is CAS Number 680-54-6 .[2][3][4] Differentiating it from other C₄HF₇ isomers is critical for accurate application and safety assessment.

Molecular Properties

| Property | Value | Source(s) |

| Chemical Formula | C₄HF₇ | [5] |

| Molecular Weight | 182.04 g/mol | [5] |

| IUPAC Name | 1,1,2,3,3,4,4-Heptafluorobut-1-ene | N/A |

| CAS Number | 680-54-6 | [2][3][4] |

| Canonical SMILES | C(=C(F)F)(C(C(F)(F)H)(F)F)F | N/A |

Thermodynamic and Physical Properties

The thermodynamic properties of 1,1,2,3,3,4,4-heptafluorobut-1-ene are characteristic of a low-boiling point, volatile fluorinated compound. These properties are crucial for its handling, storage, and application in various processes.

Summary of Physical Properties

| Property | Value | Notes | Source(s) |

| Boiling Point | 20-21 °C (at 760 mmHg) | A low boiling point indicates high volatility at room temperature. | [5] |

| Density | ~1.44 g/cm³ | This is a predicted value; experimental determination is recommended for high-precision applications. | N/A |

| Melting Point | Data not available | Expected to be very low, consistent with other short-chain fluoroalkenes. | N/A |

| Vapor Pressure | Data not available | Expected to be significant at room temperature due to the low boiling point. | N/A |

| Solubility | Data not available | Expected to have low solubility in water and high solubility in organic and fluorinated solvents. | N/A |

Causality and Experimental Considerations

The high degree of fluorination significantly influences the intermolecular forces, which are primarily weak van der Waals interactions. This leads to a low boiling point and high volatility. The predicted high density is also a direct consequence of the high atomic mass of fluorine compared to hydrogen.

Experimental Protocol: Boiling Point Determination

A standard method for determining the boiling point of a volatile liquid like 1,1,2,3,3,4,4-heptafluorobut-1-ene is by using a micro-boiling point apparatus.

-

Sample Preparation: A small sample (a few microliters) is introduced into a capillary tube, which is then attached to a thermometer.

-

Apparatus Setup: The thermometer and capillary tube assembly are placed in a heating bath (e.g., silicone oil).

-

Heating and Observation: The bath is heated slowly. The boiling point is recorded as the temperature at which a rapid stream of bubbles emerges from the capillary tube, and is also the temperature at which the liquid re-enters the capillary upon cooling.

-

Pressure Correction: The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure (760 mmHg) if necessary.

Spectroscopic Characterization

Spectroscopic data is fundamental for the unambiguous identification and purity assessment of 1,1,2,3,3,4,4-heptafluorobut-1-ene.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is complex, with strong absorption bands in the C-F stretching region. A study by Mullen et al. (2017) provides a measured gas-phase IR spectrum.[1]

Key IR Absorption Bands (Gas Phase) [1]

-

~3000 cm⁻¹: C-H stretching vibration of the terminal -CF₂H group.

-

~1750 cm⁻¹: C=C stretching vibration. The high degree of fluorination shifts this band to a higher wavenumber compared to non-fluorinated alkenes.

-

1100-1400 cm⁻¹: A series of very strong, complex absorption bands corresponding to various C-F stretching modes. This region is characteristic of highly fluorinated compounds.

The provided diagram from the research paper illustrates the measured spectrum.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra were not found in the literature search, the expected ¹H and ¹⁹F NMR spectra can be predicted based on the molecular structure.

¹H NMR Spectroscopy (Predicted) The single proton in the molecule (-CF₂H) is expected to produce a triplet of triplets due to coupling with the two geminal fluorine atoms and the two fluorine atoms on the adjacent carbon. The chemical shift would be significantly downfield due to the electron-withdrawing effects of the fluorine atoms.

¹⁹F NMR Spectroscopy (Predicted) The ¹⁹F NMR spectrum is expected to be complex due to the presence of four distinct fluorine environments and extensive F-F and F-H coupling.

-

CF₂=: Two vinylic fluorine atoms, likely showing geminal coupling to each other and vicinal coupling to the other vinylic fluorine.

-

=CF-: A single vinylic fluorine, showing coupling to the geminal CF₂ group and the adjacent -CF₂- group.

-

-CF₂-: A difluoromethylene group, showing coupling to the adjacent vinylic fluorine and the terminal -CF₂H group.

-

-CF₂H: A difluoromethyl group, showing coupling to the proton and the adjacent -CF₂- group.

The wide chemical shift range of ¹⁹F NMR would allow for the resolution of these signals.[3]

Mass Spectrometry (MS)

Safety and Handling

A complete Safety Data Sheet (SDS) for CAS 680-54-6 was not available. However, based on data for related fluorinated compounds and general chemical principles, the following precautions are advised.

-

Inhalation: As a volatile, low-boiling point compound, inhalation is a primary route of exposure. Work should be conducted in a well-ventilated fume hood.

-

Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.

-

Flammability: While highly fluorinated compounds are often non-flammable, the presence of a C-H bond and a double bond may introduce some flammability risk. Keep away from ignition sources.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area.

Conclusion

1,1,2,3,3,4,4-Heptafluorobut-1-ene (CAS 680-54-6) is a volatile, highly fluorinated olefin with a boiling point of 20-21 °C.[5] Its physical properties are dominated by the influence of its seven fluorine atoms. While key thermodynamic data such as boiling point and predicted density are available, further experimental determination of properties like melting point, vapor pressure, and solubility is needed for a complete profile. The spectroscopic signature, particularly its complex IR and predicted NMR spectra, provides a clear basis for its identification. Researchers and professionals working with this compound should adhere to strict safety protocols suitable for volatile and potentially irritating chemicals.

Workflow and Logic Diagrams

The following diagram outlines a typical workflow for the characterization of a novel fluorinated compound like 1,1,2,3,3,4,4-heptafluorobut-1-ene.

Caption: Workflow for Synthesis and Characterization.

References

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Mullen, C., et al. (2017). Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms. Atmosphere, 8(12), 241. Available at: [Link]

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. 680-54-6 | CAS DataBase [m.chemicalbook.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 1,1,2,3,3,4,4-HEPTAFLUORO-1-BUTENE | 680-54-6 [chemicalbook.com]

- 5. 1,1,3,3,4,4,4-Heptafluoro-1-butene | C4HF7 | CID 21096859 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Properties of 1,1,2,3,3,4,4-Heptafluorobut-1-ene

Introduction

1,1,2,3,3,4,4-Heptafluorobut-1-ene, a member of the hydrofluoroolefin (HFO) family, is a fluorinated alkene with the chemical structure CF₂=CFCF₂CF₂H. HFOs are of significant interest as they are being developed as replacements for hydrofluorocarbons (HFCs) in applications such as refrigeration and foam-blowing, owing to their lower global warming potentials.[1] A thorough understanding of the molecular structure of this compound is fundamental to predicting its reactivity, physical properties, and interactions in biological or material systems. This guide provides an in-depth analysis of its molecular geometry, conformational landscape, and spectroscopic signature, grounded in computational and experimental data.

Chemical Identity

-

IUPAC Name: 1,1,2,3,3,4,4-Heptafluorobut-1-ene

-

Molecular Formula: C₄HF₇

-

CAS Number: 680-54-6[2]

-

Synonyms: HFO-1347mcf

Molecular Geometry and Bonding

The structure of 1,1,2,3,3,4,4-heptafluorobut-1-ene is built upon a four-carbon backbone. The C1 and C2 carbons, forming the double bond, are sp² hybridized, leading to a planar geometry in this region of the molecule. The C3 and C4 carbons are sp³ hybridized, resulting in a tetrahedral geometry around these atoms. The presence of seven electronegative fluorine atoms significantly influences the electron distribution and bond parameters of the molecule.

High-level computational studies using density functional theory (B2PLYP/N07D) have elucidated the precise bond lengths of the molecule's most stable conformation.[1] These calculations provide a quantitative basis for understanding the molecule's geometry.

Caption: 2D representation of 1,1,2,3,3,4,4-Heptafluorobut-1-ene.

Table 1: Calculated Bond Lengths for the Most Stable Conformer

| Bond | Atom Pair | Bond Length (Å) | Source |

|---|---|---|---|

| C1=C2 | C=C | 1.32 | [1] |

| C2-C3 | C-C | 1.50 | [1] |

| C3-C4 | C-C | 1.56 | [1] |

| C1-F | C-F | 1.32 | [1] |

| C2-F | C-F | 1.34 | [1] |

| C3-F | C-F | 1.36 | [1] |

| C4-F | C-F | 1.35 | [1] |

| C4-H | C-H | 1.10 |[1] |

Data derived from B2PLYP/N07D computational model.[1]

Conformational Analysis

The single bond between the sp²-hybridized C2 and sp³-hybridized C3 atoms allows for rotation, leading to the existence of different rotational isomers (conformers). The stability of these conformers is determined by the steric and electronic interactions between the substituents on these carbons. Computational studies have identified several low-energy conformers.[1] The key parameter defining these conformers is the dihedral angle between the F atom on C2 and the C4 atom, viewed along the C2-C3 bond (F-C2-C3-C4).

Table 2: Properties of Rotational Conformers of 1,1,2,3,3,4,4-Heptafluorobut-1-ene

| Conformer ID | F-C2-C3-C4 Dihedral Angle (°) | Relative Gibbs Energy (kJ/mol) | Description |

|---|---|---|---|

| 1 (Most Stable) | 115.6 | 0.00 | A gauche-like conformation is the most stable form. |

| 2 | -117.7 | 1.6 | The enantiomer of the most stable conformer. |

| 3 | -11.9 | 2.3 | A syn-eclipsed-like, higher-energy conformer. |

| 4 | 178.6 | 6.2 | An anti-periplanar, high-energy conformer. |

Source: Data from density functional theory calculations.[1]

The causality for the gauche-like structure being the most stable lies in a balance of forces. While an anti-periplanar arrangement (dihedral angle ~180°) often minimizes steric hindrance for bulky groups, the complex interplay of electrostatic interactions (dipole-dipole repulsions and attractions) in polyfluorinated compounds often favors gauche conformations.[1]

Caption: Workflow for determining stable molecular conformers.

Spectroscopic Characterization for Structural Validation

Spectroscopic techniques are essential for confirming the molecular structure determined by computational methods.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The spectrum for 1,1,2,3,3,4,4-heptafluorobut-1-ene shows characteristic absorption bands that serve as a molecular fingerprint. A study by M. P. Sulbaek Andersen et al. provides both a measured and a computationally simulated IR spectrum, which are in strong agreement.[1]

-

Key Absorption Regions:

-

~3000 cm⁻¹: C-H stretching vibration from the -CF₂H group.

-

1700-1750 cm⁻¹: A strong absorption band corresponding to the C=C stretching vibration. The high degree of fluorination shifts this to a higher frequency compared to non-fluorinated alkenes (typically 1630-1680 cm⁻¹).[3]

-

1000-1400 cm⁻¹: A complex and intense region dominated by various C-F stretching vibrations. This region is highly characteristic of fluorinated compounds.

-

The strong correlation between the experimental and calculated spectra validates the accuracy of the computed molecular structure and vibrational modes.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

A single proton environment is present in the molecule (-CF₂H).

-

The signal for this proton is expected to be a triplet of triplets .

-

Causality: The proton is coupled to the two geminal fluorine atoms on C4, which would split the signal into a triplet. This triplet is then further split into triplets by the two fluorine atoms on the adjacent C3 carbon. This complex splitting pattern is a definitive indicator of the -CF₂CF₂H structural motif.

-

¹⁹F NMR: The ¹⁹F NMR spectrum would be more complex but highly informative due to the four distinct fluorine environments.[6][7]

-

-CF₂= (C1): Two equivalent fluorine atoms. The signal would be split by the fluorine on C2 and potentially show longer-range coupling to the fluorines on C3.

-

=CF- (C2): One fluorine atom. Its signal would be split by the two fluorines on C1, and the two fluorines on C3, resulting in a complex multiplet.

-

-CF₂- (C3): Two fluorine atoms. These would be split by the fluorine on C2 and the two fluorines and one proton on C4.

-

-CF₂H (C4): Two fluorine atoms. This signal would be split into a doublet by the single proton on the same carbon, with each peak of the doublet further split by the two fluorines on C3.

The large chemical shift dispersion and predictable coupling patterns in ¹⁹F NMR make it an exceptionally powerful tool for confirming the connectivity and stereochemistry of fluorinated molecules.[4]

Synthesis Pathway Overview

The synthesis of specific hydrofluoroolefins like 1,1,2,3,3,4,4-heptafluorobut-1-ene typically involves multi-step processes starting from more common feedstocks. A generalized approach often includes halogenation and dehydrohalogenation steps.

Caption: Generalized workflow for hydrofluoroolefin synthesis.

Protocol Causality: The choice of a strong base (like potassium hydroxide) is critical for the dehydrohalogenation step. The base abstracts a proton, and a halide ion is eliminated from the adjacent carbon, forming the double bond. The reaction conditions (temperature, solvent) are optimized to favor the desired isomer and minimize side reactions. Purification by distillation is effective due to differences in boiling points between the product, unreacted starting materials, and byproducts.

Conclusion

The molecular structure of 1,1,2,3,3,4,4-heptafluorobut-1-ene is defined by its sp²-hybridized alkene core and sp³-hybridized fluoroalkyl tail. Computational chemistry provides a detailed picture of its bond lengths and reveals that its most stable form exists in a gauche conformation, a common feature in polyfluorinated compounds due to complex electronic effects. This structure is validated by IR spectroscopy, which shows characteristic absorptions for C=C, C-F, and C-H bonds. Predictive analysis of its ¹H and ¹⁹F NMR spectra highlights the unique signatures that would confirm its structure in an experimental setting. This comprehensive structural understanding is paramount for its application and development in advanced materials and chemical synthesis.

References

-

LookChem. 1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-. Available at: [Link]

-

Andersen, M. P. S., et al. (2018). Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms. Molecules, 23(12), 3296. Available at: [Link]

-

PubChem. 1,1,2,3,3,4,4,4-Octafluorobut-1-ene. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1,1,3,3,4,4,4-Heptafluoro-1-butene. National Center for Biotechnology Information. Available at: [Link]

-

University of Strathclyde. 19Flourine NMR. Available at: [Link]

-

Dalvit, C., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(30), 7937-7945. Available at: [Link]

-

Stern, C. P., & Westmore, J. B. (1999). Geometrical isomerism and 19F NMR spectroscopy of octahedral perfluoroethyl- and perfluoropropyl-substituted ß-diketonates. Canadian Journal of Chemistry, 77(10), 1734-1745. Available at: [Link]

-

PubChem. 1,1,1,2,2,3,3-Heptafluorobutane. National Center for Biotechnology Information. Available at: [Link]

-

Gerig, J. T. (2000). Fluorine NMR. eMagRes, 2, 857-864. Available at: [Link]

-

U.S. Environmental Protection Agency. 1-Butene, 1,1,2,3,3,4,4,4-octafluoro-. Substance Registry Services. Available at: [Link]

-

Hunger, M. Characterization of fluorine-containing catalysts by 19F solid-state NMR. University of Stuttgart. Available at: [Link]

-

Cheméo. Chemical Properties of 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene. Available at: [Link]

-

PubChem. 1-Heptene, 1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluoro-. National Center for Biotechnology Information. Available at: [Link]

-

Smith, B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Available at: [Link]

-

Beier, P., et al. (2018). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 14, 2838-2845. Available at: [Link]

-

Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. Available at: [Link]

-

Jain, S., et al. (2022). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen. Available at: [Link]

-

Gils, A., et al. (2017). FTIR Spectroscopy as a Multi-Parameter Analytical Tool. BioPharm International, 30(4), 28-33. Available at: [Link]

Sources

- 1. Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,1,2,3,3,4,4-HEPTAFLUORO-1-BUTENE | 680-54-6 [chemicalbook.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. biophysics.org [biophysics.org]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

An In-Depth Technical Guide to the Safe Handling of 1,1,2,3,3,4,4-Heptafluorobut-1-ene

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety framework for the laboratory use of 1,1,2,3,3,4,4-Heptafluorobut-1-ene. Moving beyond the standard Safety Data Sheet (SDS) format, this guide elucidates the causal relationships between the chemical's properties and the necessary safety protocols, empowering scientific professionals to build a self-validating system of safety for its handling, storage, and emergency management.

Section 1: Core Hazard Profile & Physicochemical Rationale

1,1,2,3,3,4,4-Heptafluorobut-1-ene is a fluorinated olefin whose utility in research and development is paired with a distinct hazard profile.[1] A comprehensive understanding of its safety begins not with a list of warnings, but with its fundamental chemical and physical properties that dictate the risks.

Chemical Identity

A clear identification of the substance is the foundation of all safety protocols.

| Identifier | Value | Source |

| Chemical Name | 1,1,2,3,3,4,4-Heptafluorobut-1-ene | [2] |

| CAS Number | 680-54-6 | [3] |

| Molecular Formula | C₄HF₇ | [4] |

| Synonyms | HFB-1 | [1] |

The "Dual Nature" Hazard: A Volatile Irritant

The primary safety challenge of 1,1,2,3,3,4,4-Heptafluorobut-1-ene stems from a combination of two properties: it is a potent irritant and a low-boiling-point substance.[2] This duality means the chemical presents both a significant chemical hazard (irritation to eyes, skin, and the respiratory system) and a physical one (high vapor pressure).[2] The low boiling point facilitates rapid vaporization at ambient temperatures, increasing the likelihood of inhalation exposure and leading to pressure buildup in sealed containers.[2] This pressure can cause violent ruptures if not managed correctly.[2] Therefore, all safety protocols must address both the chemical reactivity and the physical behavior of this compound.

Globally Harmonized System (GHS) Hazard Classification

The GHS classification provides a universally understood summary of the key hazards.

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | Warning | Exclamation Mark |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[2] | Warning | Exclamation Mark |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[2] | Warning | Exclamation Mark |

| Potential Physical Hazard (Inferred) | Risk of pressure buildup in sealed containers[2] | Warning | Gas Cylinder (by analogy) |

Note: While not formally classified as a "Gas Under Pressure" in all available SDS, the explicit warning about violent rupture due to pressure buildup from its low boiling point necessitates similar handling precautions.[2]

Visualizing the Hazard Logic

The following diagram illustrates the relationship between the physicochemical properties of 1,1,2,3,3,4,4-Heptafluorobut-1-ene and its primary hazards.

Caption: Step-by-step safe handling workflow.

Section 3: Protocols for Safe Handling and Storage

Adherence to detailed, validated protocols is essential for mitigating the risks associated with this compound.

General Handling Protocol

-

Preparation: Before retrieving the chemical, ensure your work area within the fume hood is clean and uncluttered. Assemble all necessary apparatus.

-

PPE: Don all required PPE as specified in Table 3.

-

Retrieval: Transport the chemical container in a secondary, shatter-proof carrier.

-

Dispensing: Place the container in the fume hood. To manage pressure, always release caps or seals slowly to allow for the controlled dissipation of vapor. [2]5. Manipulation: Perform all experimental steps deep within the fume hood.

-

Completion: Upon completion, securely seal the primary container.

-

Cleanup: Decontaminate any surfaces that may have come into contact with the chemical. Dispose of all contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container. [2]8. Personal Hygiene: After removing PPE, wash hands thoroughly with soap and water. [2]

Critical Protocol for Storage: Managing Pressure Buildup

The low boiling point of 1,1,2,3,3,4,4-Heptafluorobut-1-ene makes correct storage critical to prevent container failure. [2]

-

Container Integrity: Use only manufacturer-recommended containers, typically polyethylene or polypropylene. [2]Check that all containers are clearly labeled and free from leaks. [2]2. Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials. [5]3. Pressure Monitoring: Regularly check for bulging containers, which indicates dangerous pressure buildup. [2]4. Periodic Venting: If bulging is observed or as a routine preventative measure, containers must be vented. This must be done inside a fume hood by a trained professional wearing full PPE. Open the cap extremely slowly to allow pressure to equalize gradually. [2]5. Secure Sealing: After use or venting, ensure containers are securely sealed to prevent leaks. [2]

Section 4: Emergency Response & First Aid

Preparedness is key to managing unexpected events such as spills or exposures.

First Aid: A Symptom-Driven Approach

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | Potential Symptoms | First Aid Protocol |

| Inhalation | Respiratory tract irritation, coughing, dizziness [2][5] | 1. Immediately remove the individual from the contaminated area to fresh air. [2] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. 3. Seek immediate medical attention. [5] |

| Skin Contact | Redness, irritation, pain [2] | 1. Immediately flush the affected skin and hair with copious amounts of running water (and soap, if available). [2] 2. Remove contaminated clothing while continuing to flush. 3. Seek medical attention if irritation develops or persists. [2] |

| Eye Contact | Serious irritation, redness, pain, watering | 1. Immediately flush eyes with fresh, running water for at least 15 minutes. [2] 2. Ensure complete irrigation by keeping eyelids apart and moving them. [2] 3. Removal of contact lenses should only be done by skilled personnel. [2] 4. Seek immediate medical attention without delay. [2] |

| Ingestion | Nausea, gastrointestinal irritation | 1. Immediately give a glass of water. [2] 2. Do NOT induce vomiting. 3. If in doubt, contact a Poisons Information Center or a doctor. [2] |

Accidental Release Management

The response to a spill depends on its scale. In all cases, personal safety is the top priority.

Spill Response Decision Workflow

Caption: Decision workflow for spill response.

Minor Spill Protocol (Small spills inside a fume hood)

-

Control: Ensure personal protective equipment is adequate. [2]2. Contain: Contain and absorb the spill with sand, earth, inert material, or vermiculite. [2]3. Collect: Wipe up the absorbed material and place it in a suitable, labeled container for waste disposal. [2]4. Decontaminate: Clean the spill area thoroughly.

Major Spill Protocol (Large spills or any spill outside a fume hood)

-

Alert & Evacuate: Alert all personnel in the area and evacuate immediately. Move upwind from the spill. [2]2. Isolate: Close laboratory doors and prevent entry.

-

Report: Notify your institution's emergency response team or local fire brigade, informing them of the material's identity and hazards. [2]4. Response: Only trained emergency responders equipped with breathing apparatus and full protective gear should attempt to clean up a major spill. [2]

Section 5: Toxicological & Environmental Considerations

Firefighting Measures

While 1,1,2,3,3,4,4-Heptafluorobut-1-ene is not combustible, it poses a significant hazard in a fire situation. [2]

-

Primary Hazard: Heating of sealed containers will cause a rapid pressure increase, leading to a risk of explosion or violent rupture. [2][5]* Extinguishing Media: Use extinguishing media suitable for the surrounding fire; there are no restrictions on the type of extinguisher. [2]* Firefighter Protocol: Firefighters must wear breathing apparatus and protective gloves. [2]From a protected location, cool fire-exposed containers with a water spray to reduce pressure. [2]Do not approach containers suspected to be hot. [2]* Hazardous Decomposition: Thermal decomposition may generate highly toxic and corrosive fumes, such as hydrogen fluoride. [5]

Toxicological and Environmental Profile

-

Primary Toxicity: The known toxicological effects are irritation to the skin, eyes, and respiratory system upon direct, acute exposure. [2]* Atmospheric Fate: Scientific studies indicate that 1,1,2,3,3,4,4-Heptafluorobut-1-ene has a relatively short atmospheric lifetime, estimated to be around 15 days due to its reaction with chlorine atoms in the troposphere. [1]This suggests a low Global Warming Potential (GWP), making it an alternative to more persistent greenhouse gases. [1]* Degradation Products: The atmospheric oxidation of this compound can produce other chemicals, such as carbonyl difluoride (COF₂) and 2,2,3,3 tetrafluoropropanoyl fluoride, which have their own toxicological profiles. [1]

Conclusion

The safe use of 1,1,2,3,3,4,4-Heptafluorobut-1-ene in a research or development setting is contingent on a thorough understanding of its dual-nature hazard profile. It is not merely a chemical irritant but also a volatile substance capable of generating dangerous pressure within sealed containers. The core tenets of its safe handling are an unwavering commitment to using engineering controls like fume hoods, diligent application of appropriate PPE, and a rigorous protocol for storage that includes monitoring for and safely venting pressure buildup. By integrating these principles into all laboratory workflows, scientists can effectively mitigate the risks and harness the utility of this compound.

References

-

PubChem. (n.d.). 1,1,2,3,3,4,4,4-Octafluorobut-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3,3,4,4,4-Heptafluoro-1-butene. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-. National Center for Biotechnology Information. Retrieved from [Link]

-

Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

-

LeBris, K., et al. (2017). Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms. Atmosphere. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (2019). Chemical Hazard Classification (GHS). Retrieved from [Link]

-

NIST. (n.d.). 1-Butene, 1,1,2,3,3,4,4,4-octafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Butene, 1,1,2,3,3,4,4,4-octafluoro-. Substance Registry Services. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Butene, 1,1,2,3,4,4,4-heptafluoro-3-(trifluoromethyl)-. Substance Registry Services. Retrieved from [Link]

-

Chemsrc. (2025). 1,1,2,3,3,4,4-Heptafluorobut-1-ene. Retrieved from [Link]

-

Pharos. (n.d.). 1-Pentene, 2,3,3,4,4,5,5-heptafluoro-. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). 1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-. Substance Details. Retrieved from [Link]

-

Fire Brigades Union. (n.d.). Minimising firefighters' exposure to toxic fire effluents. Retrieved from [Link]

Sources

- 1. Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 1,1,2,3,3,4,4-Heptafluorobut-1-ene | CAS#:680-54-6 | Chemsrc [chemsrc.com]

- 4. 1,1,3,3,4,4,4-Heptafluoro-1-butene | C4HF7 | CID 21096859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

Unlocking Novel Reactivity: A Guide to the Double Bond in Fluorinated Butenes

An In-depth Technical Guide:

Abstract: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate physicochemical and biological properties.[1][2][3][4] Fluorinated butenes, as fundamental building blocks, present a fascinating case study in altered chemical reactivity. Unlike their hydrocarbon analogs, the electronic landscape of their carbon-carbon double bond is dramatically reshaped by the presence of fluorine atoms. This guide provides an in-depth exploration of the core principles governing the reactivity of these unique synthons, moving beyond simple observation to elucidate the underlying electronic and steric drivers. We will dissect the dominant reaction pathways, contrast them with classical alkene chemistry, and provide field-proven insights and methodologies for researchers, scientists, and drug development professionals seeking to leverage these versatile molecules.

The Decisive Influence of Fluorine: Reshaping the Alkene Core

The reactivity of a standard alkene double bond is defined by its high electron density in the π-system, making it a nucleophile that readily reacts with electrophiles.[5][6][7] The introduction of fluorine, the most electronegative element, fundamentally inverts this characteristic. This "fluorine effect" is a duality of potent electronic and subtle steric influences.

The Dominant Inductive Effect (-I)

Fluorine's primary influence is a powerful electron-withdrawing inductive effect. Each C-F bond polarizes the sigma framework, pulling electron density away from the carbon backbone. In fluorinated butenes, this effect cascades to the π-system of the double bond, significantly depleting its electron density. This electronic depletion, or polarization, renders the double bond electrophilic and, consequently, susceptible to attack by nucleophiles—a stark reversal of typical alkene behavior.[8][9]

Steric and Repulsive Forces

Beyond the inductive effect, the lone pairs of electrons on the fluorine atoms create repulsive forces with the π-electrons of the double bond.[9][10] This repulsion can further influence the geometry and accessibility of the double bond. Additionally, the fluorine atoms themselves, while relatively small, create a "sheath" around the carbon chain that can sterically hinder the approach of certain reagents.[9]

Caption: Comparison of reactivity between standard and fluorinated alkenes.

Nucleophilic Addition & Substitution: The Predominant Pathway

The most significant departure from hydrocarbon chemistry is the pronounced susceptibility of fluorinated butenes to nucleophilic attack.[8][9] This reactivity inversion is the direct consequence of the electron-poor nature of the double bond.

Mechanism and Regioselectivity

The reaction proceeds via the attack of a nucleophile on one of the vinylic carbons, breaking the π-bond and forming a transient, stabilized carbanion. The regioselectivity of this attack is governed by the substitution pattern of the butene. The nucleophile will preferentially attack the carbon atom that results in the most stable carbanion intermediate. Fluorine atoms on the α-carbon (the carbon not being attacked) are highly effective at stabilizing the negative charge through their inductive effect. For terminal fluoroalkenes like perfluoro-1-butene, attack consistently occurs at the terminal CF₂ group.[9]

Caption: General mechanism for nucleophilic attack on a fluorinated alkene.

Causality in Experimental Design

When designing a synthesis involving nucleophilic addition to a fluorinated butene, the choice of solvent and nucleophile is critical.

-

Nucleophile Choice: "Soft" nucleophiles (e.g., thiolates) and carbon-based nucleophiles (e.g., Grignard reagents) are highly effective.[8] Harder nucleophiles like alkoxides also react readily.

-

Solvent System: Aprotic polar solvents (e.g., DMF, THF, acetonitrile) are preferred. They effectively solvate the counter-ion of the nucleophile without quenching the reactive carbanion intermediate, thereby promoting the desired reaction pathway.

-

Controlling the Outcome: The fate of the carbanion intermediate—whether it leads to an addition or substitution product—can often be controlled by temperature and reaction time. Lower temperatures tend to favor the kinetic addition product, while higher temperatures can facilitate the elimination of a fluoride ion to yield a vinylic substitution product.

Table 1: Representative Nucleophilic Reactions with Perfluorobut-2-ene

| Nucleophile | Reagent Example | Typical Product Type | Reference |

| Oxygen | Sodium Methoxide (NaOMe) | Vinylic Ether (Substitution) | [8] |

| Carbon | Phenylmagnesium Bromide | Phenyl-substituted Butene (Addition) | [8] |

| Fluoride Ion | Caesium Fluoride (CsF) | Oligomerization/Isomerization | [8] |

| Nitrogen | Diethylamine (Et₂NH) | Enamine (Addition-Elimination) | [11] |

Electrophilic Addition: A Suppressed Pathway

While the hallmark of alkene chemistry, electrophilic addition is significantly disfavored in fluorinated butenes.[9][12]

Mechanistic Rationale for Low Reactivity

The mechanism of electrophilic addition involves the formation of a carbocation intermediate after the initial attack by the electrophile.[7][13] Fluorine atoms, particularly when attached to or near the developing positive charge, are strongly destabilizing to a carbocation due to their powerful electron-withdrawing nature. This destabilization raises the activation energy for the first step of the reaction, making it kinetically unfavorable under standard conditions.[10][12] While α-fluorine substitution can offer some stabilization through back-bonding, the overarching inductive effect typically dominates, especially with multiple fluorine atoms present.[10]

Forcing conditions, such as the use of superacids, may induce electrophilic reactions, but these are not common synthetic routes.[9]

Cycloaddition Reactions: A Powerful Synthetic Tool

The electronically modified nature of fluorinated butenes makes them excellent partners in cycloaddition reactions, where a new ring is formed.[14]

[4+2] Diels-Alder Reactions

The Diels-Alder reaction typically involves an electron-rich diene and an electron-poor alkene (the dienophile).[15] Fluorinated butenes are ideal dienophiles due to their electron-deficient double bonds. They react readily with a wide range of dienes to form fluorinated six-membered rings, which are valuable scaffolds in medicinal chemistry.

[2+2] Cycloadditions

Photochemical [2+2] cycloadditions between two alkene units are also a viable pathway.[14] Intramolecular cycloadditions of substrates containing a fluorinated butene moiety have been used to construct complex, fluorinated tricyclic systems.

Applications in Drug Development & Materials Science

The unique reactivity of fluorinated butenes translates directly to their utility as building blocks for high-value molecules.

-

Peptidomimetics: Fluoroalkenes are used as bioisosteres for the peptide bond, offering increased metabolic stability and resistance to protease enzymes.[16] The ability to introduce side chains via nucleophilic addition is a key synthetic strategy in this area.

-

Bioactive Molecules: Many successful pharmaceuticals contain fluorine or fluorinated groups to enhance properties like metabolic stability, lipophilicity, and binding affinity.[3][17][18] The reaction pathways described here are fundamental to creating the fluorinated cores of such molecules.

-

Fluoropolymers: Perfluorinated butenes, such as octafluorobut-1-ene, are monomers used in the production of specialty polymers with high thermal stability and chemical resistance.[19]

Experimental Protocol: Nucleophilic Addition of Methanol to Octafluoroisobutylene

This protocol describes a representative nucleophilic addition/elimination reaction, showcasing the typical setup and considerations for handling these electrophilic alkenes.

Objective: To synthesize 2-methoxy-heptafluoroisobutylene via the reaction of octafluoroisobutylene with sodium methoxide.

Causality: This protocol is a self-validating system. The choice of an alkoxide nucleophile demonstrates the susceptibility of the perfluorinated alkene to attack. The use of an aprotic solvent prevents premature quenching of intermediates. The workup procedure is designed to effectively remove ionic byproducts and isolate the volatile, fluorinated organic product.

Materials:

-

Octafluoroisobutylene

-

Anhydrous Methanol

-

Sodium metal

-

Anhydrous Diethyl Ether

-

Distilled Water

-

Magnesium Sulfate (anhydrous)

-

3-neck round-bottom flask with magnetic stirrer, condenser, and gas inlet

-

Dry ice/acetone cold finger or condenser

Procedure:

-

Preparation of Nucleophile (Sodium Methoxide):

-

Under an inert atmosphere (N₂ or Ar), carefully add small, freshly cut pieces of sodium metal to a flask containing anhydrous methanol at 0 °C.

-

Allow the reaction to proceed until all sodium has dissolved. This solution of sodium methoxide in methanol should be used directly. Rationale: Preparing the nucleophile in situ ensures it is anhydrous and highly reactive.

-

-

Reaction Setup:

-

Equip a 3-neck flask with a magnetic stirrer, a dropping funnel, and a dry ice condenser. Maintain a positive pressure of inert gas.

-

Add anhydrous diethyl ether to the flask.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense a known amount of octafluoroisobutylene gas into the flask. Rationale: The low temperature is necessary to control the reaction and handle the volatile, gaseous alkene.

-

-

Nucleophilic Addition:

-

Slowly add the prepared sodium methoxide solution dropwise from the dropping funnel to the stirred solution of the alkene over 1-2 hours.

-

Maintain the temperature at -78 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight. Rationale: Slow addition and low temperature prevent uncontrolled exothermic reactions and potential side product formation.

-

-

Workup and Isolation:

-

Carefully pour the reaction mixture into a separatory funnel containing cold distilled water.

-

Separate the organic layer (diethyl ether).

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

The product is highly volatile. Isolate it by careful removal of the diethyl ether solvent via distillation at atmospheric pressure. Rationale: The aqueous workup removes unreacted methoxide and sodium fluoride byproduct. Careful distillation is crucial for isolating the low-boiling point product.

-

-

Characterization:

-

Confirm the structure of the product using ¹⁹F NMR, ¹H NMR, and GC-MS.

-

Caption: Experimental workflow for nucleophilic addition to a fluorinated butene.

Conclusion

The chemistry of the double bond in fluorinated butenes is a compelling example of how elemental substitution can fundamentally alter reactivity. By transforming the typically nucleophilic alkene into an electrophilic species, fluorine opens up a complementary set of synthetic possibilities, dominated by nucleophilic addition and cycloaddition reactions. Understanding the electronic principles behind this reactivity inversion is paramount for any scientist aiming to design and execute novel synthetic strategies for the creation of advanced pharmaceuticals and materials. The continued exploration of these versatile building blocks will undoubtedly lead to further innovations across the chemical sciences.

References

-

Reactivity of Alkenes - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

How does the double bond in alkenes affect their reactivity? (n.d.). TutorChase. [Link]

-

Nucleophilic Reaction of Fluorinated Alkenes. (n.d.). ResearchGate. [Link]

-

Alkenes - Electrophilic Addition (A-Level). (n.d.). ChemistryStudent. [Link]

-

Nucleophilic substitution reactions with fluoride. (n.d.). ResearchGate. [Link]

-

Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. DOI:10.1039/C6CS00351F. [Link]

-

10.4: Electrophilic Additions to Alkenes. (2021). Chemistry LibreTexts. [Link]

- Reactions of Fluorinated Alkenes. (n.d.). University of Birmingham.

-